molecular formula C12H26 B104275 2,2,4,6,6-Pentamethylheptane CAS No. 13475-82-6

2,2,4,6,6-Pentamethylheptane

Cat. No. B104275
CAS RN: 13475-82-6
M. Wt: 170.33 g/mol
InChI Key: VKPSKYDESGTTFR-UHFFFAOYSA-N
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Description

2,2,4,6,6-Pentamethylheptane is a branched alkane that is heptane carrying two methyl groups each at positions 2 and 6, and one methyl group at position 4 . It is a natural product found in Tuber borchii .


Synthesis Analysis

The synthesis of 2,2,4,6,6-Pentamethylheptane from 2,4,4,6,6-pentamethylhept-1-ene and 2,4,4,6,6-pentamethylhept-2-ene has been reported . In one method, isobutene trimers were loaded in a continuous stirred reactor with cyclohexane as a solvent. A catalyst containing Pd was used, and the reactor pressure was maintained constant. After reaction for 1 hour, the product was separated from cyclohexane by distillation .


Molecular Structure Analysis

The molecular formula of 2,2,4,6,6-Pentamethylheptane is C12H26 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The hydrogenation of olefins to paraffins was confirmed by GC/mass spectrometry .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,4,6,6-Pentamethylheptane is 170.33 g/mol . Its density is 0.8±0.1 g/cm3, boiling point is 177.1±7.0 °C at 760 mmHg, vapour pressure is 1.4±0.2 mmHg at 25°C, and enthalpy of vaporization is 39.6±0.8 kJ/mol .

Scientific Research Applications

Organic Synthesis Solvent

2,2,4,6,6-Pentamethylheptane: is used as a solvent in organic synthesis due to its non-polar nature. It can dissolve a wide range of organic compounds, facilitating various chemical reactions and processes. Its clear, almost colorless appearance and stability under reaction conditions make it an ideal medium for observing reaction progress .

Calibration Fluid in Thermophysical Research

The compound’s well-documented thermophysical properties, such as boiling point and heat capacity, make it suitable as a calibration fluid in thermophysical research. Researchers can use it to calibrate instruments like calorimeters and thermogravimetric analyzers .

Reference Material for Chromatographic Analysis

Due to its purity and consistent quality, 2,2,4,6,6-Pentamethylheptane serves as a reference material in gas chromatography. It helps in the calibration of detectors and ensures the accuracy of chromatographic analyses .

Environmental Testing

This compound is utilized in environmental testing to study the behavior of hydrophobic organic compounds in ecosystems. Its interactions with soil and water can mimic those of similar pollutants, aiding in the development of remediation strategies .

Safety and Handling Studies

2,2,4,6,6-Pentamethylheptane: is also used in safety and handling studies due to its flammability and potential health hazards. Research in this area focuses on developing safe storage, transport, and usage protocols .

Educational Purposes

In academic settings, 2,2,4,6,6-Pentamethylheptane is employed to teach students about hydrocarbon structures and properties. Its molecular formula and structure serve as examples in organic chemistry education .

Material Science

Researchers use 2,2,4,6,6-Pentamethylheptane in material science to study the solubility and interaction of non-polar compounds with various materials. This has implications for the development of coatings, polymers, and other materials .

Aquatic Toxicology

The compound’s potential long-lasting harmful effects on aquatic life make it a subject of study in aquatic toxicology. Scientists examine its impact on aquatic organisms to understand the ecological risks posed by similar compounds .

Safety and Hazards

2,2,4,6,6-Pentamethylheptane is considered hazardous. It is a flammable liquid and vapor and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers The paper “Identification and similarity analysis of aroma substances in main types of Fenghuang Dancong tea” discusses the volatile aroma components in Fenghuang Dancong tea, including 2,2,4,6,6-Pentamethylheptane .

properties

IUPAC Name

2,2,4,6,6-pentamethylheptane
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InChI

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3
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InChI Key

VKPSKYDESGTTFR-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)C
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Molecular Formula

C12H26
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DSSTOX Substance ID

DTXSID0042034
Record name 2,2,4,6,6-Pentamethylheptane
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Molecular Weight

170.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4,6,6-Pentamethylheptane
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Product Name

2,2,4,6,6-Pentamethylheptane

CAS RN

13475-82-6
Record name 2,2,4,6,6-Pentamethylheptane
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Record name Heptane, 2,2,4,6,6-pentamethyl-
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Record name 2,2,4,6,6-Pentamethylheptane
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Synthesis routes and methods

Procedure details

Isobutanol can be converted to triisobutylene and/or isododecane as illustrated in FIG. 8. FIG. 8 depicts a typical process configuration for converting isobutanol to a higher alkane comprising predominantly 2,2,4,6,6-pentamethylheptane. Isobutanol is preheated and fed via stream 1 to a reaction vessel that contains 2.5% para toluene sulfonic acid operating at 160° C. and 50 psig. A vapor stream is generated and is passed up through a rectification column before being partially condensed and decanted into two liquid phases at 35° C. and 45 psig. The upper phase is organic comprising mostly isobutylene and is returned to the top of the column as reflux while the lower aqueous phase is removed as stream 2. Uncondensed vapors are let down in pressure across a valve and reheated by a steam exchanger to form isobutylene vapor stream 3 that is fed into a tubular oligomerization reactor packed with Amberlyst-15 catalyst in the form of 0.5 mm beads operating at 100° C. and near atmospheric pressure. At a weight hourly space velocity of 1 g isobutylene per g catalyst per hour, 8.6% of the isobutylene is converted to diisobutylene, 81.6% to triisobutylene and 5.8% to tetraisobutylene, while 4% remains unconverted. The reactor effluent stream 4 is flashed in a drum to safely vent off the unreacted isobutylene and the mixed isomers of isobutylene oligomers is pumped via stream 5 to a trickle bed hydrogenation reactor along with an excess feed of hydrogen gas stream 6 sourced from cylinder storage. The conversion of olefins is quantitative and the hydrogenation reactor effluent stream 7 is flashed in a drum to safely vent off unreacted hydrogen gas and produce a liquid product steam 8 comprising predominantly 2,2,4,6,6-pentamethylheptane. Steps for the conversion of isobutanol to triisobutylene and isododecane (2,2,4,6,6-pentamethylheptane) are known in the art, see, for e.g., Alcantara et al., Reactive Funct. Polymers 45:19-27 (2000); Ludwig et al., J. Catalysis 284:148-56 (2011); and U.S. Pat. No. 5,625,109.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2,4,6,6-pentamethylheptane?

A1: 2,2,4,6,6-Pentamethylheptane has the molecular formula C12H26 and a molecular weight of 170.34 g/mol.

Q2: How does the branched structure of 2,2,4,6,6-pentamethylheptane influence its physical properties compared to linear alkanes?

A2: The highly branched structure of 2,2,4,6,6-pentamethylheptane significantly influences its physical properties compared to linear alkanes with the same number of carbon atoms. For instance, it exhibits lower boiling points, densities, and viscosities due to weaker intermolecular forces arising from reduced surface area for van der Waals interactions. []

Q3: What are the typical analytical methods used to identify and quantify 2,2,4,6,6-pentamethylheptane?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify 2,2,4,6,6-pentamethylheptane in complex mixtures. [, ] This technique allows separation based on volatility followed by identification based on mass-to-charge ratios of fragmented ions.

Q4: How is 2,2,4,6,6-pentamethylheptane used in fuel research?

A4: 2,2,4,6,6-Pentamethylheptane, also known as isododecane, serves as a key component in surrogate fuel mixtures for simulating the properties of alternative fuels like alcohol-to-jet (ATJ) fuel. [] Its inclusion helps replicate the density, viscosity, and combustion characteristics of ATJ.

Q5: What role does 2,2,4,6,6-pentamethylheptane play in polymer chemistry?

A5: 2,2,4,6,6-Pentamethylheptane acts as a solvent in propylene polymerization reactions, particularly those involving metallocene and Ziegler-Natta catalysts. [] Its inert nature and ability to dissolve propylene at polymerization conditions make it a suitable medium for such reactions.

Q6: How does 2,2,4,6,6-pentamethylheptane contribute to the aroma profile of certain foods?

A6: 2,2,4,6,6-Pentamethylheptane has been identified as a volatile compound contributing to the aroma profile of various foods, including Fenghuang Dancong tea [], Cirsium setidens Nakai [], and cooked beef. [] Its presence, along with other volatile compounds, contributes to the overall sensory experience of these foods.

Q7: How do the excess volumes of mixtures containing 2,2,4,6,6-pentamethylheptane provide insights into molecular interactions?

A7: Excess volume measurements of 2,2,4,6,6-pentamethylheptane with various compounds, such as linear and branched alkanes [, , , ], oxaalkanes [], and tetrabutyltin [], reveal information about the strength and nature of intermolecular interactions. Deviations from ideal behavior, reflected in positive or negative excess volumes, can be attributed to factors like differences in molecular size, shape, and free volume.

Q8: Have there been computational studies on the energetics of reactions involving 2,2,4,6,6-pentamethylheptane?

A8: Yes, computational chemistry has been employed to study the energetics of nucleophilic solvent participation during the solvolysis of tertiary alkyl chlorides, including those with steric hindrance similar to 2,2,4,6,6-pentamethylheptane. [] Such studies provide insights into reaction mechanisms and the influence of molecular structure on reactivity.

Q9: What is known about the bioconcentration potential of 2,2,4,6,6-pentamethylheptane?

A9: Research has investigated the bioconcentration of 2,2,4,6,6-pentamethylheptane in fathead minnows. [] These studies help assess its potential for accumulation in aquatic organisms and contribute to understanding its environmental fate.

Q10: What are the implications of using 2,2,4,6,6-pentamethylheptane in terms of recycling and waste management?

A10: As with many hydrocarbons, responsible waste management practices are crucial when handling 2,2,4,6,6-pentamethylheptane. This includes proper disposal, recycling initiatives where feasible, and exploring alternative solvents with reduced environmental impact. []

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